6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Overview
Description
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H8FNO·HCl It is a derivative of benzoxazine, characterized by the presence of a fluorine atom at the 6th position and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the reaction of 6-fluoro-2-aminophenol with formaldehyde and an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2H-1,4-benzoxazin-3(4H)-one: Another fluorinated benzoxazine derivative with similar properties.
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: A related compound with an additional ester group.
Uniqueness
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPQDXMPPNCWGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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